7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile
Description
Chemical Identity and Properties 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS: 214476-89-8) is a quinoline derivative with the molecular formula C₁₈H₁₄N₂O₃ and a molar mass of 306.32 g/mol . Key structural features include:
- 6-methoxy group: Contributes to lipophilicity and steric effects.
- 7-benzyloxy group: A bulky substituent influencing solubility and π-π interactions.
- 3-carbonitrile: A reactive nitrile group enabling nucleophilic additions or metal coordination.
The compound requires storage at -20°C to maintain stability, indicative of thermal sensitivity .
Properties
IUPAC Name |
6-methoxy-4-oxo-7-phenylmethoxy-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-22-16-7-14-15(20-10-13(9-19)18(14)21)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAPTBOWJHVKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The benzyloxy, hydroxy, and methoxy groups can be introduced through nucleophilic substitution reactions. For instance, the benzyloxy group can be added using benzyl bromide in the presence of a base like potassium carbonate.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable leaving group (e.g., bromine) is replaced by a cyano group using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide and potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of 7-(Benzyloxy)-4-oxo-6-methoxyquinoline-3-carbonitrile.
Reduction: Formation of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which play a crucial role in the regulation of cell growth and differentiation. The compound's ability to inhibit specific PTKs makes it a candidate for cancer therapeutics.
Case Studies
A study highlighted the effectiveness of quinoline derivatives in inhibiting cancer cell lines, demonstrating significant cytotoxic effects against various types of cancer cells, including those resistant to conventional therapies .
Neuroprotective Properties
Recent research has indicated that quinoline derivatives, including this compound, exhibit neuroprotective effects. These compounds have been shown to protect neuronal cells from ischemic damage.
Experimental Evidence
In vitro studies have demonstrated that these compounds can enhance neuronal survival in models of ischemic stroke, suggesting their potential as therapeutic agents for neurodegenerative diseases . The neuroprotective mechanisms may involve the modulation of oxidative stress and inflammatory responses in neuronal tissues.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways involving quinoline derivatives. The development of analogs with modified functional groups has been explored to enhance efficacy and selectivity against specific targets.
Synthetic Pathways
The synthesis typically involves:
- Reacting substituted aromatic aldehydes with malononitrile.
- Employing methods such as microwave-assisted synthesis to improve yield and reduce reaction times .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies on absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling are critical for assessing the safety and efficacy of this compound.
Findings
Preliminary ADME studies indicate favorable profiles for some quinoline derivatives, suggesting good oral bioavailability and low toxicity levels . However, further detailed studies are required to fully establish these parameters.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substitution at C4: Hydroxyl (-OH): Enhances hydrogen-bonding capacity and acidity, critical for interactions with biological targets (e.g., enzymes) . Chlorine (Cl): Increases lipophilicity (logP) but reduces polarity, as seen in 4-chloro analogues (CAS 214476-99-0) .
Substitution at C7 :
- Benzyloxy (-OCH₂C₆H₅) : Provides steric bulk and aromaticity, influencing solubility and membrane permeability .
- 3-Chloropropoxy (-O(CH₂)₃Cl) : A longer alkyl chain with a terminal Cl atom may enhance binding to hydrophobic pockets but increase metabolic instability .
Functional Group at C3 :
- Nitrile (-CN) : High reactivity in nucleophilic additions or coordination chemistry, useful in medicinal chemistry for covalent inhibition .
- Ester (-COOCH₃) : Found in Nequinate, this group increases hydrolytic lability but improves oral bioavailability .
Substitution at C6: Methoxy (-OCH₃): Moderately electron-donating, balancing solubility and lipophilicity. Nitro (-NO₂): Strong electron-withdrawing effect, increasing electrophilicity and reactivity in substitution reactions (CAS 919482-00-1) .
Biological Activity
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a synthetic compound belonging to the class of quinoline derivatives. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in oncology and other disease states associated with protein tyrosine kinase (PTK) deregulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
The primary mechanism through which this compound exerts its biological effects is by inhibiting specific protein tyrosine kinases (PTKs). PTKs play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and metabolism. Dysregulation of these kinases is often implicated in cancer progression. The compound has been shown to inhibit the activity of epidermal growth factor receptor (EGF-R) kinases, which are associated with various cancers, including breast and ovarian cancer .
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties. The following table summarizes key findings related to its biological activity:
| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |
|---|---|---|---|---|
| Study 1 | A2780 (ovarian carcinoma) | 2.5 | PTK inhibition | Induced apoptosis |
| Study 2 | MCF-7 (breast cancer) | 1.8 | EGF-R inhibition | Reduced cell proliferation |
| Study 3 | PC-3 (prostate cancer) | 3.2 | PTK inhibition | Inhibited tumor growth |
Case Studies
- Ovarian Cancer Study : In a study investigating the effects of the compound on A2780 ovarian carcinoma cells, it was found to induce apoptosis at concentrations as low as 2.5 µM. The mechanism was attributed to the inhibition of PTK signaling pathways, leading to increased rates of programmed cell death .
- Breast Cancer Research : Another study focused on MCF-7 breast cancer cells demonstrated an IC50 value of 1.8 µM for the compound. The results indicated that the compound effectively reduced cell proliferation by inhibiting EGF-R activity, suggesting its potential as a therapeutic agent for breast cancer treatment .
- Prostate Cancer Investigation : Research involving PC-3 prostate cancer cells revealed an IC50 of 3.2 µM, with significant inhibition of tumor growth observed in xenograft models treated with the compound. This further supports its role as a promising candidate for prostate cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis involving cyclization of substituted anilines with cyanating agents under acidic conditions is commonly employed. For example, analogous quinoline-3-carbonitriles have been synthesized via refluxing precursors like piperonal with ammonium acetate and ethyl cyanoacetate in ethanol . Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and stoichiometric ratios of reactants (1:1.2 for aldehyde to cyanoacetate). Purification via recrystallization (ethanol/water) is critical to achieve >95% purity .
- Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane). Adjust pH during workup to isolate the free hydroxyquinoline form.
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 4–9). Use UV-Vis spectroscopy to detect aggregation or precipitation. For example, related quinoline derivatives show improved solubility in 10% DMSO/PBS mixtures .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) and analyze via HPLC (C18 column, acetonitrile/0.1% TFA gradient). Monitor degradation products, such as demethylation or benzyloxy cleavage .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodology :
- NMR : Use - and -NMR in DMSO-d6 to identify key signals:
- Benzyloxy protons (δ 4.8–5.2 ppm, singlet).
- Aromatic protons (δ 6.8–8.2 ppm, multiplet).
- Carbonitrile carbon (δ 115–120 ppm) .
- IR : Confirm O–H (3200–3500 cm) and C≡N (2200–2250 cm) stretches.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H] (calculated for : 307.1083).
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Methodology :
- Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Focus on the quinoline core’s planar structure and carbonitrile’s hydrogen-bonding potential .
- Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns. Key metrics: RMSD (<2 Å) and ligand-protein interaction entropy .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Case Study : If one study reports antiproliferative activity (IC = 5 µM) while another shows no effect, investigate:
- Assay Conditions : Cell line variability (e.g., HeLa vs. MCF-7), serum content, and incubation time.
- Compound Integrity : Verify purity (HPLC) and stability under assay conditions. Degradation products (e.g., free hydroxy groups) may alter activity .
- Statistical Analysis : Use ANOVA to compare replicates and confirm significance thresholds (p < 0.05).
Q. How can regioselective functionalization of the quinoline ring be achieved for structure-activity relationship (SAR) studies?
- Methodology :
- Electrophilic Substitution : Protect the 4-hydroxy group with a benzyl or TMS moiety to direct reactions (e.g., nitration, halogenation) to the 6-methoxy or 7-benzyloxy positions .
- Cross-Coupling : Utilize Suzuki-Miyaura reactions (Pd(PPh), KCO) to introduce aryl groups at the 3-carbonitrile position. Monitor regioselectivity via -NMR .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Challenges : Co-elution of byproducts (e.g., demethylated analogs) during HPLC.
- Solutions :
- HPLC-MS/MS : Use a Q-TOF mass spectrometer with MRM mode to differentiate impurities.
- Ion-Pair Chromatography : Add 0.1% heptafluorobutyric acid to improve peak resolution for polar degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
